

Pyridaben: A Technical Guide to the Pyridazinone Acaricide/Insecticide

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Compound of Interest

Compound Name: Pyridaben

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Abstract

Pyridaben is a potent, non-systemic acaricide and insecticide belonging to the pyridazinone class of chemicals.^{[1][2]} Developed in the 1980s, it is widely used in agriculture to control a range of pests, including mites, thrips, aphids, and whiteflies on various crops such as fruits, vegetables, and ornamentals.^{[1][2][3][4]} Its efficacy stems from its specific mechanism of action as a powerful inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).^{[1][5][6][7][8]} This inhibition disrupts cellular respiration, leading to energy depletion and oxidative stress, which results in rapid knockdown and long residual activity against target pests.^[1] This guide provides an in-depth technical overview of **Pyridaben**, covering its chemical properties, synthesis, mechanism of action, toxicological profile, and detailed experimental protocols for its study.

Chemical and Physical Properties

Pyridaben is an organochlorine compound with the chemical formula $C_{19}H_{25}ClN_2OS$.^{[9][10]} Its chemical structure is characterized by a central pyridazinone ring.

Diagram: Chemical Structure of Pyridaben

Caption: Chemical structure of **Pyridaben** ($C_{19}H_{25}ClN_2OS$).

Table 1: Physicochemical Properties of **Pyridaben**

Property	Value	Reference(s)
IUPAC Name	2-tert-butyl-5-[(4-tert-butylbenzyl)thio]-4-chloropyridazin-3(2H)-one	[9]
CAS Name	4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio]-3(2H)-pyridazinone	[9][11]
CAS Registry No.	96489-71-3	[9][10][12]
Molecular Weight	364.9 g/mol	[10][11][13]
Melting Point	111-112 °C	[11][13][14]
Boiling Point	429.9 °C (estimated)	[13][14]
Water Solubility	0.012 mg/L (at 20°C)	[11]
Solvent Solubility (g/L at 20°C)	Acetone: 460, Ethanol: 57, Hexane: 10, Xylene: 390, n-octanol: 63	
Log P (o/w)	6.37	[14][15]
Vapor Pressure	< 1 x 10 ⁻⁵ Pa (at 52.7°C)	[15]
Appearance	White solid	[12]
Stability	Stable at 50°C for 90 days; stable at pH 4, 7, & 9; unstable to light.	

Synthesis of Pyridaben

Several synthetic routes for **Pyridaben** have been developed. A notable and environmentally conscious approach is a green, one-pot synthesis method.[1][2][16] This method avoids the use of hazardous reagents like sodium hydrosulfide (NaSH), which can produce toxic hydrogen sulfide gas.[2][16]

The one-pot reaction involves three primary reactants:

- 4,5-dichloropyridazin-6(1H)-one (dichloropyridazinone)
- 1-chloro-4-tert-butylmethylbenzene (p-tert-butylbenzyl chloride)
- Thiourea

These components are reacted under controlled conditions to efficiently form the **Pyridaben** core structure, offering high yields and minimizing toxic byproducts.[1][2][16] Other reported methods include the furanone method and the chlorosulfhydryl pyridazinone method, though these can be less efficient or pose greater environmental risks.[16][17]

Mechanism of Action

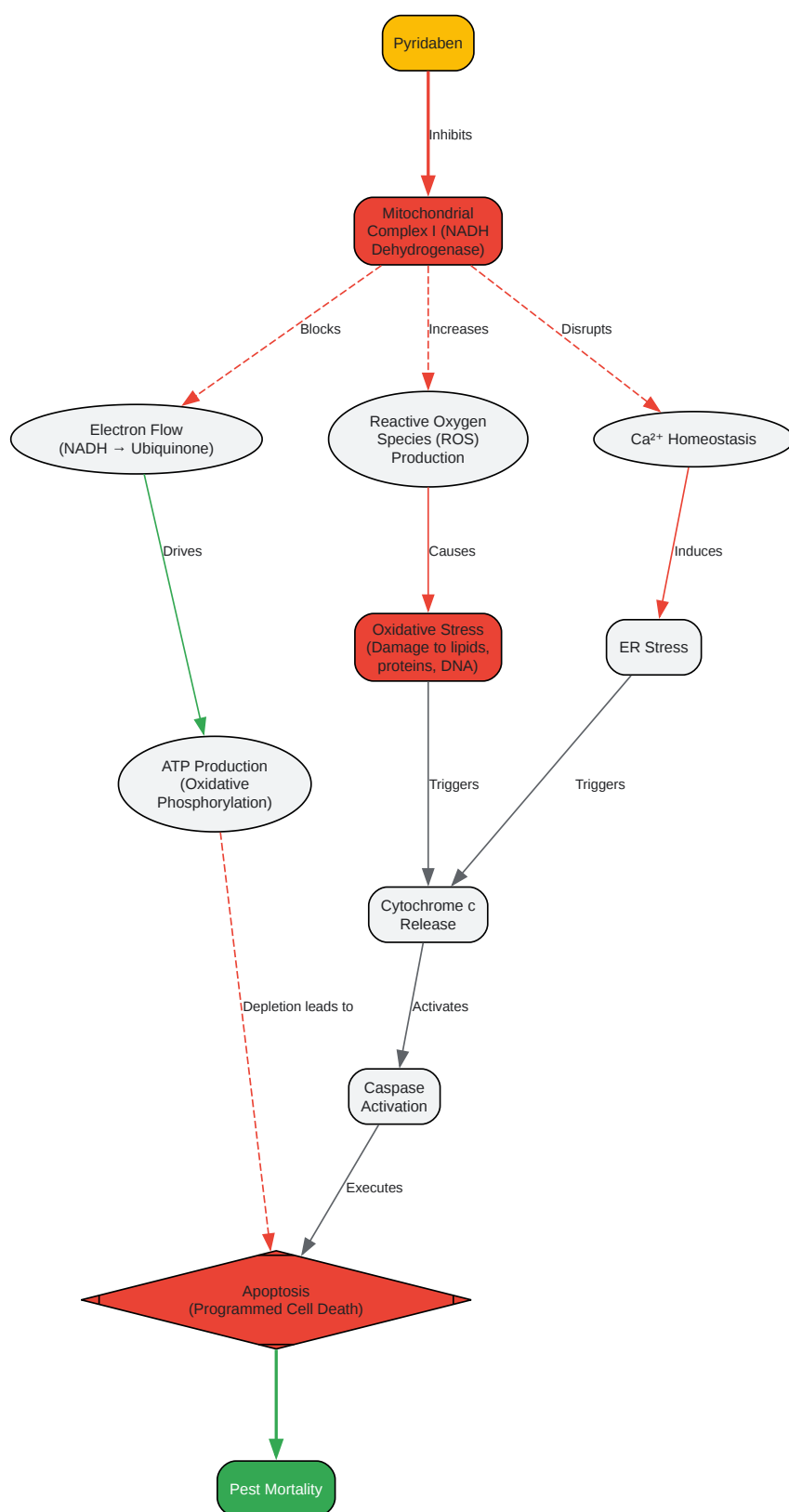
Pyridaben's potent insecticidal and acaricidal activity is attributed to its function as a Mitochondrial Electron Transport Inhibitor (METI).[7] Specifically, it targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][5][6][8][18]

The inhibition of Complex I disrupts the electron flow from NADH to ubiquinone, which has several critical downstream consequences for the cell:

- **ATP Depletion:** The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a rapid decrease in cellular ATP production.[5][6]
- **Increased Oxidative Stress:** The stalled electron flow at Complex I leads to the excessive production of reactive oxygen species (ROS), such as superoxide radicals.[17][19] This surge in ROS overwhelms the cell's antioxidant defenses, causing significant oxidative damage to proteins, lipids, and DNA.[9][19]
- **Induction of Apoptosis:** The combination of energy depletion and severe oxidative stress triggers programmed cell death (apoptosis).[20] Key events include the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which activates the caspase cascade, ultimately leading to cell death.[13][20][21]
- **Disruption of Calcium Homeostasis:** Mitochondrial dysfunction caused by **Pyridaben** can lead to disturbed calcium signaling and induce endoplasmic reticulum (ER) stress, further

contributing to cellular toxicity.[6]

Diagram: Pyridaben's Mechanism of Action and Downstream Signaling



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Caption: Signaling pathway of **Pyridaben**-induced toxicity.

Toxicology Profile

Pyridaben exhibits moderate acute toxicity to mammals but is highly toxic to aquatic organisms and honeybees.^{[1][3][4]} Its toxicological effects are a direct result of its mitochondrial inhibition.

Table 2: Acute Toxicity of **Pyridaben**

Endpoint	Species	Value	Classification	Reference(s)
Oral LD ₅₀	Rat (male)	1,100 mg/kg	Moderate	[7]
Oral LD ₅₀	Rat (female)	570 mg/kg	Moderate	[7]
Oral LD ₅₀	Rat (combined)	161 mg/kg	Moderate	[1]
Dermal LD ₅₀	Rat	> 2,000 mg/kg	Low	[1][22]
Inhalation LC ₅₀ (4h)	Rat	0.62 mg/L	High	[1][7]
Eye Irritation	Rabbit	Minimally irritating	-	[15][23]
Skin Irritation	Rabbit	Non-irritating	-	[22][23]
Dermal Sensitization	Guinea Pig	Not a sensitizer	-	[22][24]

Table 3: Ecotoxicology of **Pyridaben**

Endpoint	Species	Value	Classification	Reference(s)
Avian Oral LD ₅₀	Bobwhite Quail	> 2,250 mg/kg	Low	[15][22]
Avian Oral LD ₅₀	Mallard Duck	> 2,500 mg/kg	Low	[22]
Fish LC ₅₀ (96h)	Rainbow Trout (Oncorhynchus mykiss)	0.0007 mg/L	Very High	-
Fish LC ₅₀ (96h)	Bluegill Sunfish (Lepomis macrochirus)	0.0005 mg/L	Very High	-
Aquatic Invertebrate EC ₅₀ (48h)	Daphnia magna	0.0005 mg/L (0.5 µg/L)	Very High	-
Honeybee Contact LD ₅₀	Apis mellifera	0.024 µ g/bee	Very High	-
Honeybee Oral LD ₅₀	Apis mellifera	0.55 µ g/bee	Very High	[22]

Metabolism and Environmental Fate

Pyridaben is non-systemic and tends not to persist long-term in most environmental compartments due to degradation, primarily through photolysis.[1][20]

Table 4: Environmental Fate of **Pyridaben**

Parameter	Medium	Value / Characteristic	Reference(s)
Photolysis Half-life	Water (aqueous)	~5-30 minutes	[19][20]
Aerobic Soil Metabolism Half-life	Soil	~110 days (persistent)	[16][20]
Terrestrial Field Dissipation (DT ₅₀)	Soil (top 12")	12 - 14 days	[16]
Hydrolysis Stability	Water	Stable at pH 5, 7, and 9	[19][20]
Mobility in Soil	Soil	Low mobility; binds strongly to soil particles	[23]
Groundwater Leaching Potential	-	Low; not expected to leach	[1][13][23]
Bioconcentration Factor (BCF)	Aquatic Organisms	~7500 (calculated); very high potential	

In rats, orally administered **Pyridaben** is rapidly and almost completely eliminated within 96 hours, primarily through feces.[21][25] A significant portion is excreted as the unmetabolized parent compound.[21] In plants, the primary residue of concern is also the parent compound, **Pyridaben**.[21]

Resistance Mechanisms

As with many pesticides, resistance to **Pyridaben** has been reported in target pest populations, particularly the two-spotted spider mite, *Tetranychus urticae*.[26][27][28][29] The primary mechanisms of resistance include:

- Target-site mutations: A point mutation (H110R) in the PSST subunit of mitochondrial Complex I has been identified in resistant strains, reducing the binding affinity of **Pyridaben**. [8][19]

- Metabolic Resistance: Enhanced detoxification by metabolic enzymes, such as mixed-function oxidases (MFOs), can contribute to resistance.[26] The use of synergists like piperonyl butoxide (PBO), an MFO inhibitor, has been shown to overcome this type of resistance in laboratory settings.[26]

Experimental Protocols

Protocol: Mitochondrial Complex I Activity Assay

This protocol describes a method to determine the inhibitory effect of **Pyridaben** on Complex I (NADH dehydrogenase) activity in isolated mitochondria by measuring the rate of NADH oxidation.

Materials:

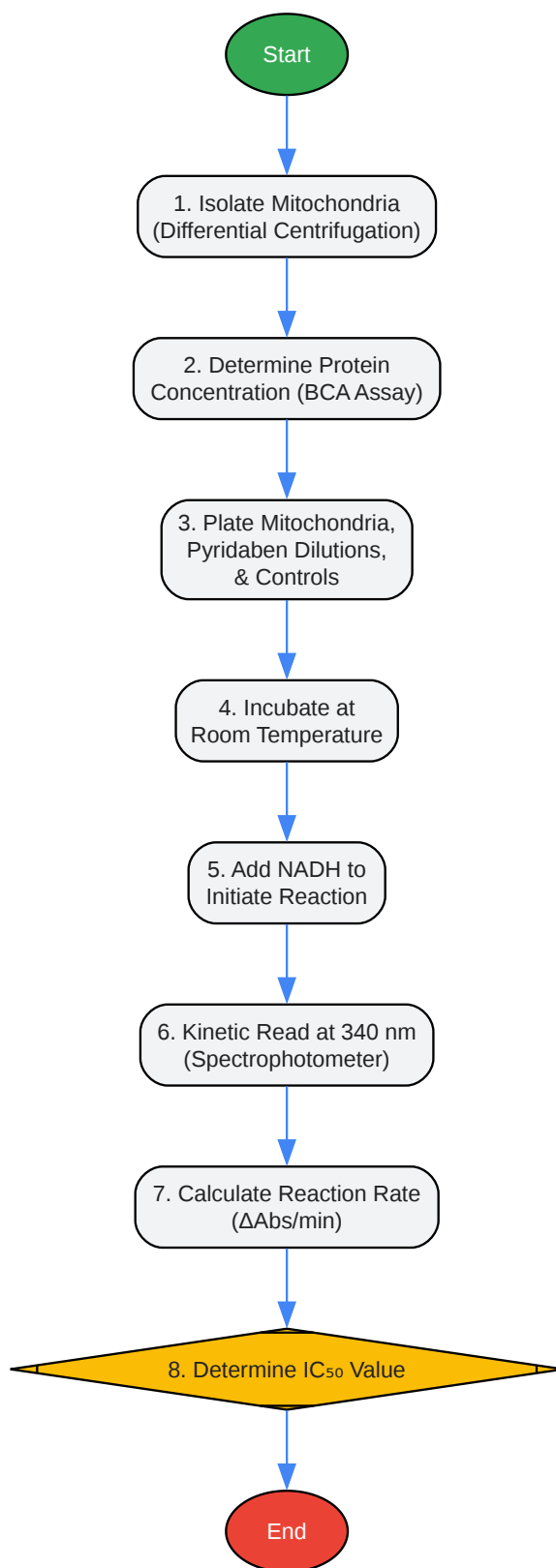
- Isolated mitochondria (e.g., from rat liver, insect tissues, or cultured cells)
- Mitochondrial isolation buffer
- Complex I Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
- NADH solution (freshly prepared)
- Ubiquinone (Coenzyme Q₁)
- Rotenone (as a positive control inhibitor)
- **Pyridaben** stock solution (in an appropriate solvent like DMSO)
- 96-well clear, flat-bottom plate
- Spectrophotometer (plate reader) capable of kinetic reads at 340 nm

Procedure:

- Mitochondria Preparation: Isolate mitochondria from the target tissue or cells using differential centrifugation. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay). Dilute the mitochondrial sample to a working concentration (e.g., 1-5 mg/mL) in isolation buffer and keep on ice.[30]

- **Reagent Preparation:** Prepare a reaction mixture containing Assay Buffer and Ubiquinone. Prepare serial dilutions of **Pyridaben** and Rotenone in the assay buffer.
- **Assay Setup:** In a 96-well plate, add the mitochondrial suspension to each well. Add the different concentrations of **Pyridaben**, Rotenone (positive control), and solvent (vehicle control) to respective wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
- **Initiating the Reaction:** To start the reaction, add the NADH solution to all wells simultaneously, preferably using a multichannel pipette.
- **Kinetic Measurement:** Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm.^{[4][28]} Take kinetic readings every 30-60 seconds for 5-15 minutes. The activity of Complex I is proportional to the rate of decrease in absorbance as NADH is oxidized to NAD⁺.^{[4][28]}
- **Data Analysis:** Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) for each well. Normalize the activity to the protein concentration (nmol/min/mg protein). Plot the percent inhibition versus the logarithm of the **Pyridaben** concentration to determine the IC₅₀ value.

Diagram: Workflow for Mitochondrial Complex I Inhibition Assay



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Caption: General workflow for assessing **Pyridaben**'s IC₅₀ on Complex I.

Protocol: Acaricide Bioassay for *Tetranychus urticae*

This protocol is a modified leaf-dip bioassay used to determine the lethal concentration (e.g., LC₅₀) of **Pyridaben** against adult spider mites.

Materials:

- Healthy, untreated host plants (e.g., bean, *Phaseolus vulgaris*)
- Colony of susceptible *Tetranychus urticae*
- **Pyridaben** stock solution
- Distilled water
- Surfactant/adjuvant (e.g., Triton X-100, 0.01%)
- Petri dishes or similar ventilated arenas
- Leaf punch or scissors
- Fine paintbrush
- Stereomicroscope

Procedure:

- **Preparation of Leaf Disks:** Excise leaf disks (e.g., 2-4 cm diameter) from clean host plants. Place each disk upside down on a layer of wet cotton or agar in a petri dish to keep it turgid.
- **Mite Infestation:** Using a fine paintbrush and a stereomicroscope, carefully transfer a set number of healthy adult female mites (e.g., 20-25) onto each leaf disk.^[31] Allow the mites to acclimate for 1-2 hours.
- **Preparation of Treatment Solutions:** Prepare a series of **Pyridaben** dilutions (at least 5-7 concentrations) in distilled water containing a small amount of surfactant.^[2] Include a control solution containing only water and surfactant.

- Application: Individually pick up each leaf disk holding the mites and immerse it in the corresponding test solution for a brief, standardized time (e.g., 2-5 seconds).[\[31\]](#)
- Incubation: After dipping, gently blot the edge of the leaf disk to remove excess liquid and return it to the petri dish. Place the dishes in a controlled environment (e.g., $25\pm 1^{\circ}\text{C}$, >60% RH, 16:8 L:D photoperiod).
- Mortality Assessment: After 24 or 48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis: Correct the mortality data for control mortality using Abbott's formula if necessary. Perform probit analysis on the concentration-mortality data to calculate the LC_{50} and LC_{95} values with their 95% confidence intervals.

Protocol: Residue Analysis using QuEChERS and LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of **Pyridaben** residues from a plant matrix (e.g., fruits, vegetables) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials:

- Homogenized sample material (e.g., 10-15 g)
- 50 mL centrifuge tubes
- Acetonitrile (ACN)
- QuEChERS extraction salts (e.g., MgSO_4 , NaCl, Sodium Citrate)
- QuEChERS dispersive SPE (d-SPE) cleanup tubes (containing MgSO_4 and PSA - Primary Secondary Amine)
- Centrifuge
- LC-MS/MS system

Procedure:

- Sample Extraction:
 - Weigh a homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salt packet.
 - Shake vigorously for 1 minute and then centrifuge at high speed (e.g., 4000 g for 5 minutes).[\[18\]](#)
- Dispersive SPE Cleanup:
 - Take an aliquot of the upper acetonitrile layer (supernatant) and transfer it to a 2 mL d-SPE cleanup tube.[\[32\]](#)
 - The PSA sorbent will remove organic acids and other interferences.
 - Vortex the tube for 30-60 seconds and centrifuge again.
- Final Preparation and Analysis:
 - Take the final cleaned-up supernatant.
 - Filter it through a 0.22 μ m syringe filter into an autosampler vial.[\[18\]](#)
 - Analyze the extract using a validated LC-MS/MS method, monitoring for the specific precursor-to-product ion transitions for **Pyridaben** for accurate quantification.[\[7\]](#)[\[14\]](#)[\[33\]](#)

Conclusion

Pyridaben remains an effective and important tool in pest management due to its potent and rapid action against a wide range of mites and insects. Its specific mode of action as a mitochondrial Complex I inhibitor is well-characterized, providing a clear basis for understanding its efficacy and toxicological profile. For researchers, a thorough understanding of its chemical properties, mechanism, and associated analytical and bioassay methodologies

is crucial for its safe use, for the development of resistance management strategies, and for exploring novel compounds with similar modes of action. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals engaged in the study and application of this pyridazinone insecticide.

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